molecular formula C13H12N4S B6423847 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine CAS No. 537667-64-4

6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine

Cat. No. B6423847
CAS RN: 537667-64-4
M. Wt: 256.33 g/mol
InChI Key: XJVBAQUTZZPTRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine” can be inferred from its name and general knowledge of chemical structures. It contains a purine ring, which is a heterocyclic aromatic organic compound, with a sulfanyl group attached to the 6-position and a 3-methylphenylmethyl group also attached via the sulfur atom .

Scientific Research Applications

6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine has been used in a variety of scientific research applications. It has been utilized in studies of DNA repair, gene expression, and cell cycle regulation. It has also been used to investigate the effects of oxidative stress on cells and to study the mechanisms of drug action. In addition, it has been used to investigate the role of purines in the regulation of cell metabolism and to study the role of purines in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and can be synthesized in the laboratory. It is also relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is also not very stable in the presence of light or heat.

Future Directions

There are a variety of potential future directions for research on 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine. One area of research could focus on the development of new synthesis methods for the compound. Additionally, further research could be conducted to investigate the mechanism of action of the compound and to identify new biochemical and physiological effects. Additionally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its use as an anti-inflammatory, anti-oxidant, or anti-tumor agent. Finally, additional research could be conducted to investigate the potential interactions of the compound with other drugs and to determine its potential toxicity.

Synthesis Methods

6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine can be synthesized from 3-methylphenylacetic acid, which can be obtained from the hydrolysis of 3-methylphenylacetamide. The reaction involves the conversion of the carboxylic acid to the corresponding acyl chloride with thionyl chloride or phosphorus trichloride. The acyl chloride is then reacted with hydrazine to form the hydrazone, which is then reacted with ethyl chloroformate to form the ethyl ester of 3-methylsulfanylmethylpurine. The ester can be hydrolyzed to obtain the desired compound.

properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVBAQUTZZPTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332946
Record name 6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

537667-64-4
Record name 6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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